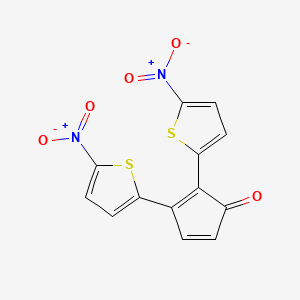
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one is an organic compound featuring a cyclopentadienone core substituted with two 5-nitrothiophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a thiophene derivative under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,3-Bis(5-Nitrothiophen-2-yl)cyclopenta-2,4-dien-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppen können unter bestimmten Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln zu Aminen reduziert werden.
Substitution: Die Thiophenringe können an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators beinhalten.
Hauptprodukte
Oxidation: Produkte können weiter oxidierte Nitroderivate umfassen.
Reduktion: Produkte umfassen Aminderivate der ursprünglichen Verbindung.
Substitution: Produkte umfassen halogenierte Derivate der Thiophenringe.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(5-Nitrothiophen-2-yl)cyclopenta-2,4-dien-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktion mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischen Halbleitern und Leuchtdioden eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,3-Bis(5-Nitrothiophen-2-yl)cyclopenta-2,4-dien-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen können an Redoxreaktionen teilnehmen und die biologische Aktivität der Verbindung beeinflussen. Die Thiophenringe können mit verschiedenen Biomolekülen interagieren und möglicherweise zelluläre Pfade und Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2,3-Bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The thiophene rings can interact with various biomolecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Bis(thiophen-2-yl)cyclopenta-2,4-dien-1-on: Fehlen die Nitrogruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
2,3-Bis(5-Bromthiophen-2-yl)cyclopenta-2,4-dien-1-on: Enthält Bromsubstituenten anstelle von Nitrogruppen, was zu Variationen in der Reaktivität und den Anwendungen führt.
Einzigartigkeit
2,3-Bis(5-Nitrothiophen-2-yl)cyclopenta-2,4-dien-1-on ist aufgrund des Vorhandenseins von Nitrogruppen einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, insbesondere bei der Entwicklung neuer Materialien und Therapeutika.
Eigenschaften
CAS-Nummer |
144039-70-3 |
|---|---|
Molekularformel |
C13H6N2O5S2 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2,3-bis(5-nitrothiophen-2-yl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H6N2O5S2/c16-8-2-1-7(9-3-5-11(21-9)14(17)18)13(8)10-4-6-12(22-10)15(19)20/h1-6H |
InChI-Schlüssel |
GFTZHNZVFMMFKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=C1C2=CC=C(S2)[N+](=O)[O-])C3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
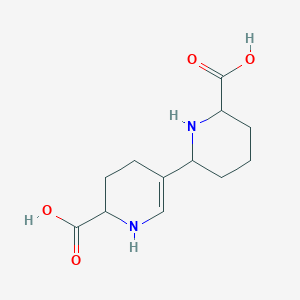
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
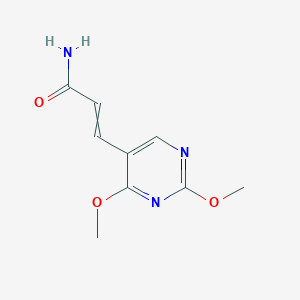
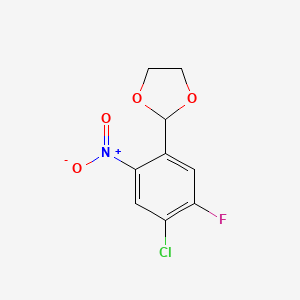

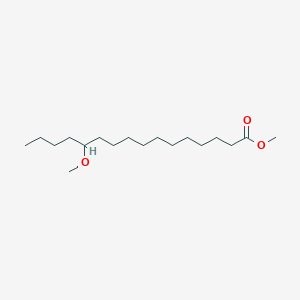
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)

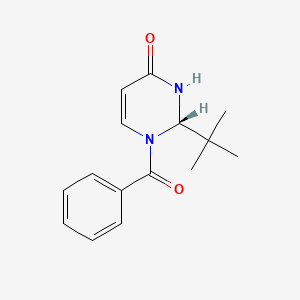
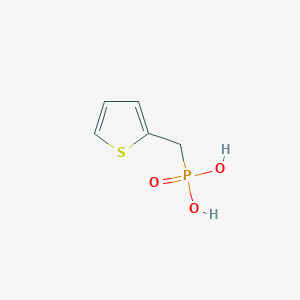

![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
